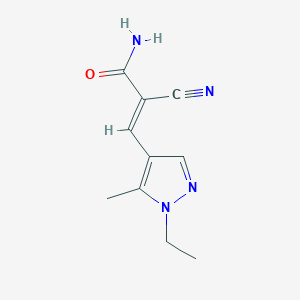![molecular formula C13H13Cl2NO B5327697 [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride, also known as BCA, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 276.2 g/mol. BCA has been used in various studies due to its unique properties and potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. Studies have shown that this compound can inhibit the activity of enzymes such as tyrosinase and urease, which are involved in melanin synthesis and urea metabolism, respectively. This compound has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant and antimicrobial properties. It has been shown to scavenge free radicals and inhibit the growth of various bacteria and fungi. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound is also stable under a wide range of conditions and can be easily stored for long periods. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound could also be used as a tool for studying the mechanisms of action of various compounds and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride involves the reaction between 2-amino-5-chlorobenzyl alcohol and benzyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as acetonitrile or dichloromethane and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other compounds, such as benzoxazoles and benzimidazoles, which have been shown to possess antimicrobial and anticancer properties. This compound has also been used in the development of new drugs and as a tool for studying the mechanisms of action of various compounds.
Propriétés
IUPAC Name |
5-chloro-2-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGJACQANYOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)


![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)

![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
